Methyl 5-cyano-2-hydroxy-4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-cyano-2-hydroxy-4-methoxybenzoate is an organic compound with the molecular formula C10H9NO4 It is a derivative of benzoic acid and features a cyano group, a hydroxy group, and a methoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-cyano-2-hydroxy-4-methoxybenzoate typically involves the esterification of 5-cyano-2-hydroxy-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-cyano-2-hydroxy-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Methyl 5-cyano-2-oxo-4-methoxybenzoate.
Reduction: Methyl 5-amino-2-hydroxy-4-methoxybenzoate.
Substitution: Methyl 5-cyano-2-hydroxy-4-alkoxybenzoate (where the alkoxy group is introduced).
Wissenschaftliche Forschungsanwendungen
Methyl 5-cyano-2-hydroxy-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 5-cyano-2-hydroxy-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The cyano group can participate in hydrogen bonding and other interactions, while the hydroxy and methoxy groups can influence the compound’s solubility and reactivity.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-cyano-2-hydroxy-4-methoxybenzoate can be compared with other similar compounds, such as:
Methyl 2-hydroxy-4-methoxybenzoate: Lacks the cyano group, which may result in different reactivity and biological activity.
Methyl 5-cyano-2-hydroxybenzoate: Lacks the methoxy group, which can affect its solubility and chemical properties.
Methyl 5-amino-2-hydroxy-4-methoxybenzoate:
These comparisons highlight the unique features of this compound, such as the presence of both cyano and methoxy groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9NO4 |
---|---|
Molekulargewicht |
207.18 g/mol |
IUPAC-Name |
methyl 5-cyano-2-hydroxy-4-methoxybenzoate |
InChI |
InChI=1S/C10H9NO4/c1-14-9-4-8(12)7(10(13)15-2)3-6(9)5-11/h3-4,12H,1-2H3 |
InChI-Schlüssel |
OEMHSCWECKNFRT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C#N)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.